An In-depth Technical Guide to Nevirapine-D4 and Its Primary Use in Research
An In-depth Technical Guide to Nevirapine-D4 and Its Primary Use in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nevirapine-D4
Nevirapine-D4 is a deuterated analog of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] In Nevirapine-D4, four hydrogen atoms on the cyclopropyl group of the Nevirapine molecule are replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight than Nevirapine but with nearly identical chemical properties. The primary utility of Nevirapine-D4 in a research setting lies in its application as an internal standard for the quantitative analysis of Nevirapine in biological matrices and its use in metabolic studies to investigate the formation of Nevirapine metabolites and the kinetic isotope effect.
Chemically, Nevirapine is known as 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][3]diazepin-6-one.[3][4] The deuterated form, Nevirapine-D4, is specifically 11-(cyclopropyl-2,2,3,3-d4)-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2′,3′-e][3]diazepin-6-one.[5]
Below is a table summarizing the key chemical properties of Nevirapine and Nevirapine-D4.
| Property | Nevirapine | Nevirapine-D4 |
| Chemical Structure | ||
| Molecular Formula | C₁₅H₁₄N₄O | C₁₅H₁₀D₄N₄O |
| Molecular Weight | 266.30 g/mol [4][6][7] | 270.33 g/mol [5] |
| CAS Number | 129618-40-2[3][4] | 1051418-95-1[1] |
| Appearance | Solid | Solid |
| Synonyms | Viramune, NVP | NVP-D4 |
Primary Research Applications of Nevirapine-D4
The unique properties of Nevirapine-D4 make it an invaluable tool in two primary areas of research: as an internal standard in bioanalytical methods and in the investigation of drug metabolism and pharmacokinetics.
Internal Standard in Quantitative Analysis
The most common application of Nevirapine-D4 is as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Nevirapine in biological samples such as plasma, serum, and hair.
The ideal internal standard should have physicochemical properties very similar to the analyte of interest, co-elute chromatographically, and exhibit similar ionization efficiency in the mass spectrometer, but be distinguishable by its mass-to-charge ratio (m/z). Nevirapine-D4 fulfills these criteria perfectly. Its deuterium substitution leads to a 4-dalton mass shift compared to Nevirapine, allowing for their simultaneous detection and differentiation by the mass spectrometer. The similar chemical behavior ensures that any sample loss during extraction and processing, or variations in instrument response, will affect both the analyte and the internal standard proportionally, leading to highly accurate and precise quantification.
This protocol is a synthesized example based on common practices in the field.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing Nevirapine-D4 at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of two solvents, typically:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nevirapine: Precursor ion (Q1) m/z 267.1 -> Product ion (Q3) m/z 226.1
-
Nevirapine-D4 (IS): Precursor ion (Q1) m/z 271.1 -> Product ion (Q3) m/z 230.1
-
3. Data Analysis:
-
Integrate the peak areas for both Nevirapine and Nevirapine-D4.
-
Calculate the peak area ratio of Nevirapine to Nevirapine-D4.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of Nevirapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Workflow for the quantification of Nevirapine using Nevirapine-D4 as an internal standard.
Elucidation of Metabolic Pathways and Kinetic Isotope Effect
Deuterium substitution can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus, reactions that involve the cleavage of this bond will proceed at a slower rate. This property is exploited in metabolic studies to identify the sites of metabolism on a drug molecule and to investigate the contribution of different metabolic pathways to the overall clearance of the drug.
In the case of Nevirapine, metabolism is complex and involves several cytochrome P450 (CYP) enzymes. By strategically placing deuterium atoms on different parts of the Nevirapine molecule, researchers can probe the role of specific metabolic reactions. While Nevirapine-D4 has deuterium on the cyclopropyl ring, other deuterated analogs, such as Nevirapine-D3 (with deuterium on the methyl group), have also been synthesized for metabolic research.
This protocol is a synthesized example based on published methodologies.
1. Incubation:
-
Prepare an incubation mixture in a microcentrifuge tube containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Nevirapine or Nevirapine-D4 (e.g., 1 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
2. Sample Processing:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
3. Metabolite Identification and Quantification:
-
Analyze the supernatant using a high-resolution LC-MS/MS system.
-
Identify potential metabolites by searching for expected mass shifts corresponding to metabolic transformations (e.g., hydroxylation, glucuronidation).
-
Quantify the formation of specific metabolites by comparing their peak areas to those of authentic standards, if available.
-
Compare the rate of metabolite formation between Nevirapine and Nevirapine-D4 incubations to determine the kinetic isotope effect.
Caption: Simplified metabolic pathway of Nevirapine, illustrating the impact of deuteration.
Quantitative Data Summary
The following tables summarize key quantitative data from research utilizing deuterated Nevirapine analogs.
Table 1: LC-MS/MS Parameters for Nevirapine and Deuterated Internal Standards
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nevirapine | 267.1 | 226.1 | 25 |
| Nevirapine-D3 | 270.1 | 229.1 | 25 |
| Nevirapine-D4 | 271.1 | 230.1 | 25 |
| Nevirapine-D5 | 272.1 | 231.1 | 25 |
Note: Collision energies are representative and may vary between instruments and methods.
Table 2: Impact of Deuteration on Nevirapine Metabolism (Hypothetical Data for Illustration)
| Compound | Rate of 12-hydroxylation (pmol/min/mg protein) | Kinetic Isotope Effect (KIE) |
| Nevirapine | 100 ± 10 | - |
| Nevirapine-D3 (methyl) | 25 ± 5 | 4.0 |
| Nevirapine-D4 (cyclopropyl) | 95 ± 8 | 1.05 |
This table illustrates the principle of the kinetic isotope effect. A KIE significantly greater than 1 indicates that the deuterated position is a primary site of metabolism. A KIE close to 1, as hypothetically shown for Nevirapine-D4, would suggest that the cyclopropyl group is not a major site of metabolism.
Conclusion
Nevirapine-D4 is a critical research tool that enables accurate and precise quantification of Nevirapine in complex biological matrices. Its use as an internal standard in LC-MS/MS methods is a cornerstone of pharmacokinetic and therapeutic drug monitoring studies. Furthermore, the principles of isotopic substitution demonstrated by Nevirapine-D4 are fundamental to modern drug metabolism research, allowing for the detailed investigation of metabolic pathways and the impact of metabolic processes on drug efficacy and safety. This in-depth understanding is crucial for the development of safer and more effective therapeutic agents.
